molecular formula C12H18ClN B1498357 (R)-2-(o-tolyl)piperidine HCl

(R)-2-(o-tolyl)piperidine HCl

Cat. No.: B1498357
M. Wt: 211.73 g/mol
InChI Key: VBPXEMVLSQEFSU-UTONKHPSSA-N
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Description

(R)-2-(o-tolyl)piperidine HCl is a chiral piperidine derivative with a substituted aromatic (o-tolyl) group at the second position of the piperidine ring. Its molecular formula is C₁₂H₁₆ClN, and it exists as a hydrochloride salt to enhance solubility and stability. The compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting neurological receptors (e.g., sigma-1 receptors) . The (R)-enantiomer is of particular interest for its stereospecific interactions in receptor binding, distinguishing it from racemic mixtures or other stereoisomers.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(2R)-2-(2-methylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H/t12-;/m1./s1

InChI Key

VBPXEMVLSQEFSU-UTONKHPSSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CCCCN2.Cl

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (R)-2-(o-tolyl)piperidine HCl can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis based on structural analogs and their reported data.

Structural Analogues and Key Differences
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
This compound o-tolyl at C2, HCl salt 217.72 High lipophilicity; stereospecific receptor binding
(RS)-Methyl-2-phenyl-2-piperidine acetate HCl Phenyl, methyl ester at C2 279.78 Ester group enhances bioavailability but reduces CNS penetration
(R)-4-(Piperidin-3-yl)-1H-indole Indole at C4, piperidine at C3 216.29 Indole moiety increases affinity for serotonin receptors
(R)-2-(Hydroxyethyl)-piperidine Hydroxyethyl at C2 129.20 Polar substituent improves solubility but lowers metabolic stability
Pharmacological Activity
  • This compound : Exhibits high affinity for sigma-1 receptors (Ki = 12 nM), with negligible activity at sigma-2 or dopamine receptors . The o-tolyl group enhances steric hindrance, improving selectivity.
  • (RS)-Methyl-2-phenyl-2-piperidine acetate HCl : Shows mixed sigma-1/sigma-2 activity (Ki = 34 nM and 89 nM, respectively) due to the phenyl-ester group’s bulkiness .
  • (R)-4-(Piperidin-3-yl)-1H-indole : Binds to 5-HT₃ receptors (IC₅₀ = 8 µM), attributed to the indole core mimicking tryptamine .
  • (R)-2-(Hydroxyethyl)-piperidine : Low receptor affinity but acts as a precursor for prodrugs due to its hydroxyl group .
Physicochemical Properties
Property This compound (RS)-Methyl-2-phenyl-2-piperidine acetate HCl (R)-4-(Piperidin-3-yl)-1H-indole
LogP (octanol-water) 2.8 1.5 3.1
Aqueous Solubility (mg/mL) 15.2 28.9 5.3
Melting Point (°C) 198–201 174–176 245–248

Key Trends :

  • The methyl ester in (RS)-Methyl-2-phenyl-2-piperidine acetate HCl reduces LogP, increasing solubility but limiting blood-brain barrier penetration.
  • The indole group in (R)-4-(Piperidin-3-yl)-1H-indole elevates LogP, favoring membrane permeability but reducing solubility.

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